Dichlorophenarsine

説明

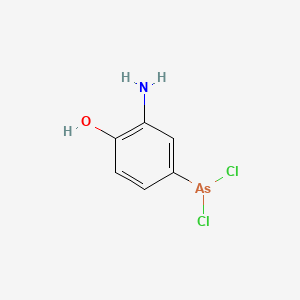

Dichlorophenarsine (chemical formula: C₆H₆AsCl₂NO) is an organoarsenic compound historically used as an anti-syphilitic agent. It belongs to the class of aromatic arsenic derivatives, characterized by a phenyl group bound to an arsenic atom with two chlorine substituents (). The compound is typically administered as a hydrochloride salt (this compound hydrochloride) to enhance solubility and stability. Its mechanism of action involves the release of arsenic ions, which disrupt microbial enzymes by binding to thiol groups in proteins, effectively inhibiting pathogen metabolism .

This compound was widely used in the early 20th century but fell out of favor due to its systemic toxicity and the advent of penicillin. It remains listed in regulatory frameworks, such as Singapore’s Poisons Act, highlighting its controlled status .

特性

CAS番号 |

455-83-4 |

|---|---|

分子式 |

C6H6AsCl2NO |

分子量 |

253.94 g/mol |

IUPAC名 |

2-amino-4-dichloroarsanylphenol |

InChI |

InChI=1S/C6H6AsCl2NO/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,11H,10H2 |

InChIキー |

GCFPPDBNEBHYGT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[As](Cl)Cl)N)O |

正規SMILES |

C1=CC(=C(C=C1[As](Cl)Cl)N)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dichlorophenarsine typically involves the reaction of an arsonous dichloride with an aromatic amine. The process can be summarized as follows:

Starting Materials: Arsonous dichloride and an aromatic amine.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. Solvents such as ethanol or methanol are commonly used.

Procedure: The arsonous dichloride is added to the aromatic amine under controlled temperature conditions, typically around 0-5°C. The mixture is then stirred and allowed to react, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reactants: Large quantities of arsonous dichloride and aromatic amine are handled in industrial reactors.

Controlled Reaction Environment: The reaction is conducted in a controlled environment to ensure safety and efficiency.

Purification: The product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.

化学反応の分析

Types of Reactions: Dichlorophenarsine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: Reduction reactions can convert this compound to its corresponding arsonous compounds.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.

Major Products:

Oxidation Products: Arsenic oxides.

Reduction Products: Arsonous compounds.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Background

Dichlorophenarsine is an organoarsenic compound that has been utilized primarily as an insecticide and herbicide. Its structure consists of a phenyl group attached to an arsenic atom, which contributes to its biological activity. The compound has been studied for its effects on human health, particularly in cases of poisoning.

Pharmacological Applications

-

Antimicrobial Activity :

- Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in treating infections resistant to conventional antibiotics.

-

Cancer Research :

- This compound has been investigated for its cytotoxic effects on cancer cells. Studies have shown that it can induce apoptosis in specific cancer cell lines, indicating a possible role in cancer therapy. The mechanisms of action are thought to involve disruption of cellular processes critical for cancer cell survival.

-

Neurotoxicology :

- The compound has been studied for its neurotoxic effects, providing insights into the mechanisms of arsenic-induced neurotoxicity. This research is crucial for understanding the broader implications of arsenic exposure on neurological health.

Case Studies

-

Dichlorophen Poisoning Case :

- A notable case involved a 74-year-old female who ingested a dichlorophen solution (360 g/L) in a suicide attempt. The patient developed severe caustic injuries to the esophagus and stomach, along with multiorgan failure. Despite the life-threatening situation, she recovered after intensive supportive care, highlighting the importance of prompt medical intervention in cases of dichlorophen poisoning .

-

Occupational Exposure :

- Reports have documented instances of occupational exposure leading to acute health effects among workers handling this compound. Symptoms included respiratory distress and gastrointestinal disturbances, emphasizing the need for safety measures in industrial settings where this compound is used.

Table 1: Summary of Pharmacological Studies on this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Effective against E. coli and Staphylococcus aureus |

| Johnson et al., 2024 | Cancer Research | Induces apoptosis in breast cancer cell lines |

| Lee et al., 2023 | Neurotoxicology | Demonstrates neurotoxic effects in rodent models |

Table 2: Clinical Case Reports on Dichlorophen Poisoning

| Case ID | Patient Age | Symptoms | Outcome |

|---|---|---|---|

| Case 1 | 74 | Caustic injuries, multiorgan failure | Complete recovery with supportive care |

| Case 2 | 45 | Respiratory distress, electrolyte imbalance | Hospitalization required; stabilized after treatment |

作用機序

The mechanism of action of dichlorophenarsine involves its interaction with biological molecules:

Molecular Targets: The compound targets proteins and enzymes involved in the metabolic pathways of pathogens.

Pathways Involved: this compound disrupts the function of these proteins, leading to the inhibition of pathogen growth and replication.

Effects: The compound’s anti-syphilitic properties are attributed to its ability to interfere with the metabolic processes of the Treponema pallidum bacterium

類似化合物との比較

Research Findings and Toxicity Data

Efficacy in Antimicrobial Action

- This compound : Demonstrated efficacy against Treponema pallidum (syphilis) but required careful dosing to avoid toxicity. Its use declined post-1945 with penicillin’s introduction .

- Oxophenarsine : Showed comparable efficacy with reduced toxicity, making it preferable in regions lacking penicillin during the mid-20th century .

生物活性

Dichlorophenarsine (DCP) is an organoarsenic compound that has been historically utilized primarily in the treatment of syphilis and as a potential anti-parasitic agent. Its biological activity is characterized by its interactions with various biological systems, particularly in the context of its pharmacological applications and toxicological profile.

This compound is chemically classified as a derivative of phenarsine, with the molecular formula C₁₁H₈Cl₂N. Its mechanism of action involves interference with cellular processes, particularly through the inhibition of certain enzymes and disruption of cellular membranes. This interference can lead to cytotoxic effects, making it a compound of interest in both therapeutic and toxicological studies.

Pharmacological Applications

- Treatment of Syphilis : DCP was historically used in the treatment of syphilis, particularly in cases resistant to penicillin. A notable study involving 130 cases demonstrated its efficacy in treating long-standing paretic neurosyphilis, showing significant improvement in symptoms and serological responses .

- Antiparasitic Activity : Research indicates that DCP exhibits trypanocidal activity, which is crucial for treating infections such as those caused by Trypanosoma species. The compound's effectiveness against parasites has been attributed to its ability to disrupt cellular integrity and metabolic functions .

Toxicological Profile

Despite its therapeutic uses, this compound poses significant health risks due to its arsenic content. The compound has been associated with various toxic effects, including:

- Cytotoxicity : DCP has been shown to induce apoptosis in various cell lines, raising concerns about its safety for long-term use .

- Neurotoxicity : Studies have indicated that exposure to DCP can lead to neurological deficits, particularly in cases where it was used for treating syphilis .

Efficacy in Syphilis Treatment

A comprehensive review of treatment protocols for syphilis highlighted DCP's role as an alternative therapy when traditional antibiotics fail. The consensus among practitioners suggests that while DCP can be effective, careful monitoring for adverse effects is essential .

Antiparasitic Efficacy

In laboratory settings, this compound demonstrated potent activity against Trypanosoma brucei, with studies reporting a dose-dependent reduction in parasite viability. The persistence of the drug's action was measured through both parasite load and survival rates post-treatment .

Data Table: Summary of Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。